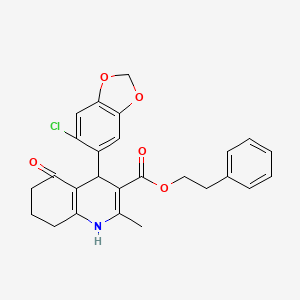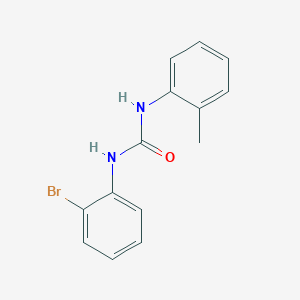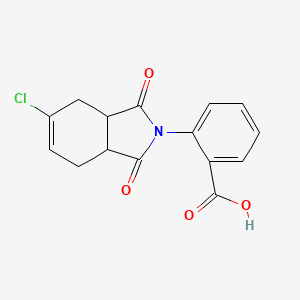
1-(1-pyrenylmethyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-pyrenylmethyl)-4-(2-pyridinyl)piperazine, also known as PMP, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. PMP is a unique molecule that contains both a pyrene and a pyridine moiety, which makes it an attractive candidate for various scientific studies.
Mechanism of Action
The mechanism of action of 1-(1-pyrenylmethyl)-4-(2-pyridinyl)piperazine is not fully understood. However, studies have shown that this compound can interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription. This compound has also been shown to interact with proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In materials science, this compound has been shown to exhibit unique optical properties, making it an attractive candidate for the development of novel materials.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-pyrenylmethyl)-4-(2-pyridinyl)piperazine in lab experiments is its unique chemical structure, which allows for various applications in different fields. Another advantage is its fluorescent properties, which make it an attractive candidate for imaging studies. However, one limitation of using this compound is its relatively high cost, which can limit its use in some studies.
Future Directions
There are several future directions for the study of 1-(1-pyrenylmethyl)-4-(2-pyridinyl)piperazine. In medicinal chemistry, further studies are needed to determine the mechanism of action of this compound and its potential use in cancer therapy. In neuroscience, studies are needed to determine the potential use of this compound as a fluorescent probe for imaging studies. In materials science, further studies are needed to explore the potential applications of this compound in the development of novel materials.
Synthesis Methods
The synthesis of 1-(1-pyrenylmethyl)-4-(2-pyridinyl)piperazine involves the reaction of 1-(bromomethyl)pyrene with 4-(2-pyridyl)piperazine in the presence of a palladium catalyst. The resulting product is a yellow crystalline solid that can be purified using column chromatography.
Scientific Research Applications
1-(1-pyrenylmethyl)-4-(2-pyridinyl)piperazine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe in neuroscience research. In materials science, this compound has been used as a building block for the synthesis of novel materials.
Properties
IUPAC Name |
1-(pyren-1-ylmethyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-2-13-27-24(6-1)29-16-14-28(15-17-29)18-22-10-9-21-8-7-19-4-3-5-20-11-12-23(22)26(21)25(19)20/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPULPDVTPYUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=N6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile](/img/structure/B5082650.png)
![(2-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5082658.png)
![1-chloro-4-[2-(2,6-dimethoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5082666.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5082677.png)



![4-{[(2-bromophenyl)amino]carbonyl}isophthalic acid](/img/structure/B5082711.png)
![2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5082722.png)
![1,3-dimethyl-5-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082730.png)


![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5082763.png)
